molecular formula C9H7BrN2O2 B12286572 methyl4-bromo-3H-indazole-7-carboxylate

methyl4-bromo-3H-indazole-7-carboxylate

Cat. No.: B12286572
M. Wt: 255.07 g/mol
InChI Key: HPCIVMQCKFDBDP-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3H-indazole-7-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 4-position and a carboxylate group at the 7-position of the indazole ring, making it a valuable building block for the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3H-indazole-7-carboxylate typically involves the bromination of an indazole precursor followed by esterification. One common method includes the reaction of 4-bromo-1H-indazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of methyl 4-bromo-3H-indazole-7-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3H-indazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Products: Various substituted indazole derivatives.

    Oxidation Products: Indazole oxides.

    Reduction Products: Dehalogenated indazole derivatives.

    Hydrolysis Products: 4-bromo-3H-indazole-7-carboxylic acid.

Scientific Research Applications

Methyl 4-bromo-3H-indazole-7-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-bromo-3H-indazole-7-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atom and carboxylate group play crucial roles in its binding affinity and selectivity. The compound can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-1H-indazole-3-carboxylate: Similar structure but with different substitution pattern.

    Methyl 5-bromo-3H-indazole-7-carboxylate: Bromine atom at the 5-position instead of the 4-position.

    Methyl 4-chloro-3H-indazole-7-carboxylate: Chlorine atom instead of bromine at the 4-position

Uniqueness

Methyl 4-bromo-3H-indazole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 4-position and the carboxylate group at the 7-position allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 7-bromo-3H-benzimidazole-4-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-6(10)8-7(5)11-4-12-8/h2-4H,1H3,(H,11,12)

InChI Key

HPCIVMQCKFDBDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Br)N=CN2

Origin of Product

United States

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